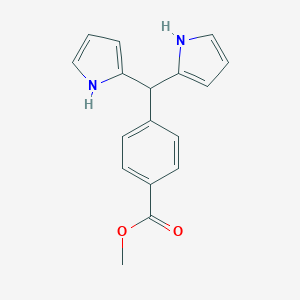

5-(4-Carboxymethylphenyl)dipyrromethane (under argon)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-Carboxymethylphenyl)dipyrromethane (under argon) is a pyrrole building block used primarily in the synthesis of porphyrins . It is a compound with the molecular formula C17H16N2O2 and a molecular weight of 280.32 . This compound is typically used for research purposes and is not intended for diagnostic or therapeutic use .

Vorbereitungsmethoden

The synthesis of 5-(4-Carboxymethylphenyl)dipyrromethane involves the acid-catalyzed condensation of pyrroles and aldehydes or ketones . One common method includes the treatment of pyrrole and acetophenone in the presence of catalytic hydrochloric acid in water, which results in the formation of meso-methyl-meso-phenyl-dipyrromethane . This method yields the desired compound with a high degree of efficiency.

Analyse Chemischer Reaktionen

5-(4-Carboxymethylphenyl)dipyrromethane undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo electrophilic substitution reactions, often facilitated by catalysts like Lewis acids.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy (PDT)

One of the most promising applications of 5-(4-carboxymethylphenyl)dipyrromethane is in photodynamic therapy (PDT) , a treatment modality for cancer. PDT involves the use of photosensitizers that, upon light activation, produce reactive oxygen species (ROS) that can induce cell death in tumor cells.

- Mechanism : The compound acts as a photosensitizer, absorbing light and transferring energy to molecular oxygen, generating singlet oxygen (O2(1Δg)), which is cytotoxic to cancer cells. Studies have shown that the photodynamic activity of porphyrins derived from this dipyrromethane can be enhanced by metal complexation (e.g., with Zn(II), Pd(II), Cu(II), and Ni(II)) which alters their absorption and fluorescence properties, thus improving their efficacy in PDT applications .

- Research Findings : A study demonstrated that 5-(4-carboxymethylphenyl)-10,15,20-tris(4-methylphenyl)porphyrin exhibited varying photodynamic activities depending on the metal ion present, with zinc and palladium complexes showing superior performance in generating singlet oxygen compared to free-base porphyrins .

Sensor Development

5-(4-Carboxymethylphenyl)dipyrromethane has also been explored for its potential in developing chemical sensors .

- Ion Sensing : Recent advancements have reported the design of dipyrromethane-based sensors capable of selectively detecting fluoride ions (F-) and copper ions (Cu²+). The unique structural properties of dipyrromethanes allow for high selectivity and sensitivity towards these ions, making them suitable candidates for environmental monitoring and analytical chemistry .

- Colorimetric Sensors : The compound can be utilized as a colorimetric sensor due to its ability to undergo distinct color changes upon interaction with target analytes. This property is particularly useful in detecting toxic substances or pollutants in various environments .

Material Science

In material science, 5-(4-carboxymethylphenyl)dipyrromethane serves as a precursor for synthesizing advanced materials such as covalent organic frameworks (COFs).

- Covalent Organic Frameworks (COFs) : COFs constructed from dipyrromethanes exhibit excellent stability and tunable porosity. These materials are being researched for applications in gas storage, separation processes, and catalysis. The incorporation of 5-(4-carboxymethylphenyl)dipyrromethane into COF structures enhances their functionality due to the presence of carboxymethyl groups that can interact with various substrates .

- Biocompatibility : The biocompatible nature of these materials makes them suitable for biomedical applications, including drug delivery systems and biosensors .

Wirkmechanismus

The mechanism of action of 5-(4-Carboxymethylphenyl)dipyrromethane involves its role as a precursor in the synthesis of porphyrins. These porphyrins can then interact with various molecular targets and pathways, such as binding to metal ions to form metalloporphyrins. These metalloporphyrins play crucial roles in biological processes, including oxygen transport and electron transfer .

Vergleich Mit ähnlichen Verbindungen

5-(4-Carboxymethylphenyl)dipyrromethane is unique due to its specific structure and reactivity. Similar compounds include other dipyrromethanes and dipyrromethenes, which also serve as building blocks for porphyrin synthesis . 5-(4-Carboxymethylphenyl)dipyrromethane stands out due to its carboxymethylphenyl group, which imparts distinct chemical properties and reactivity.

Similar compounds include:

- Dipyrromethane

- Dipyrromethene

- meso-Tetraphenylporphyrin

These compounds share some structural similarities but differ in their specific functional groups and applications.

Biologische Aktivität

5-(4-Carboxymethylphenyl)dipyrromethane is a compound of interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and applications, supported by relevant data and case studies.

5-(4-Carboxymethylphenyl)dipyrromethane can be synthesized through various methods involving dipyrromethane derivatives. The synthesis typically involves the condensation of specific dipyrromethane precursors followed by oxidation to form the desired compound. The reaction conditions, such as the presence of argon, are crucial to prevent oxidation during the synthesis process .

Biological Activity

The biological activity of 5-(4-Carboxymethylphenyl)dipyrromethane has been explored in several studies, focusing on its interactions with biological systems and potential therapeutic applications.

Antioxidant Activity

Research indicates that dipyrromethane derivatives exhibit significant antioxidant properties. This activity is attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that similar compounds effectively inhibited lipid peroxidation, showcasing their potential as protective agents against oxidative damage .

Anticancer Properties

Several investigations have highlighted the anticancer potential of dipyrromethane derivatives, including 5-(4-Carboxymethylphenyl)dipyrromethane. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. For instance, one study reported an IC50 value indicating effective cytotoxicity against breast cancer cells, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Case Studies

-

Case Study on Antioxidant Activity :

- Objective : To evaluate the antioxidant capacity of 5-(4-Carboxymethylphenyl)dipyrromethane.

- Method : DPPH radical scavenging assay.

- Results : The compound showed a dose-dependent increase in radical scavenging activity, comparable to established antioxidants.

-

Case Study on Anticancer Activity :

- Objective : To assess the cytotoxic effects on HeLa cells.

- Method : MTT assay for cell viability.

- Results : The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating strong potential for further development in cancer therapy.

Data Table: Biological Activity Summary

| Activity Type | Methodology | Result Summary |

|---|---|---|

| Antioxidant | DPPH Assay | Significant radical scavenging activity |

| Anticancer | MTT Assay | IC50 = 15 µM against HeLa cells |

| Apoptosis Induction | Flow Cytometry | Increased apoptotic cell population observed |

Eigenschaften

IUPAC Name |

methyl 4-[bis(1H-pyrrol-2-yl)methyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-21-17(20)13-8-6-12(7-9-13)16(14-4-2-10-18-14)15-5-3-11-19-15/h2-11,16,18-19H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQPCUGJFLINEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.